Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-
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Overview
Description
Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- is a chemical compound that features a unique combination of functional groups, including an acetyl chloride moiety, a nitro group, and a trifluoromethyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
4-nitro-3-(trifluoromethyl)phenol+acetyl chloride→acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced reactors and automation can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and trifluoromethyl groups on the phenoxy ring make it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under basic or neutral conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Scientific Research Applications
Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- involves its reactive functional groups:
Acetyl Chloride Moiety: Acts as an acylating agent, reacting with nucleophiles to form acyl derivatives.
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the phenoxy ring.
Trifluoromethyl Group: Increases the lipophilicity and stability of the compound, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Nitro-3-(trifluoromethyl)aniline
- Trifluoroacetyl chloride
Uniqueness
Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]- is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both electron-withdrawing nitro and trifluoromethyl groups on the phenoxy ring enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
113405-10-0 |
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Molecular Formula |
C9H5ClF3NO4 |
Molecular Weight |
283.59 g/mol |
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H5ClF3NO4/c10-8(15)4-18-5-1-2-7(14(16)17)6(3-5)9(11,12)13/h1-3H,4H2 |
InChI Key |
QOPPTKXNHNSDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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